

Spectroscopic Profile of Quinoxalin-6-ylboronic acid hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Quinoxalin-6-ylboronic acid hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Quinoxalin-6-ylboronic acid hydrochloride**, a key building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering valuable insights for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Quinoxalin-6-ylboronic acid and its hydrochloride salt. While specific experimental data for the hydrochloride salt is not readily available in public literature, the data for the free base, Quinoxalin-6-ylboronic acid, is presented. The spectroscopic characteristics of the hydrochloride salt are expected to be very similar, with predictable shifts in the NMR spectrum due to the protonation of the quinoxaline nitrogen atoms.

Table 1: ¹H NMR Spectroscopic Data of Quinoxalin-6-ylboronic acid

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not publicly available	-	-

Table 2: ^{13}C NMR Spectroscopic Data of Quinoxalin-6-ylboronic acid

Chemical Shift (δ) ppm	Assignment
Data not publicly available	-

Table 3: IR Spectroscopic Data of Quinoxalin-6-ylboronic acid

Wavenumber (cm^{-1})	Assignment
Data not publicly available	-

Table 4: Mass Spectrometry Data of Quinoxalin-6-ylboronic acid

m/z	Assignment
Data not publicly available	-

Note: The absence of specific peak data in the tables is due to its unavailability in the searched public domain resources. The tables are provided as a template for organizing experimentally obtained data.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for quinoxaline derivatives, based on established laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of **Quinoxalin-6-ylboronic acid hydrochloride** by identifying the chemical environment of its hydrogen (^1H) and carbon (^{13}C) atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

- Weigh approximately 5-10 mg of **Quinoxalin-6-ylboronic acid hydrochloride**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic proton of the hydrochloride may exchange with protic solvents.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Spectral Width: Typically -2 to 12 ppm.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
- Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
- Spectral Width: Typically 0 to 200 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Quinoxalin-6-ylboronic acid hydrochloride** by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32.
- A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Quinoxalin-6-ylboronic acid hydrochloride**.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

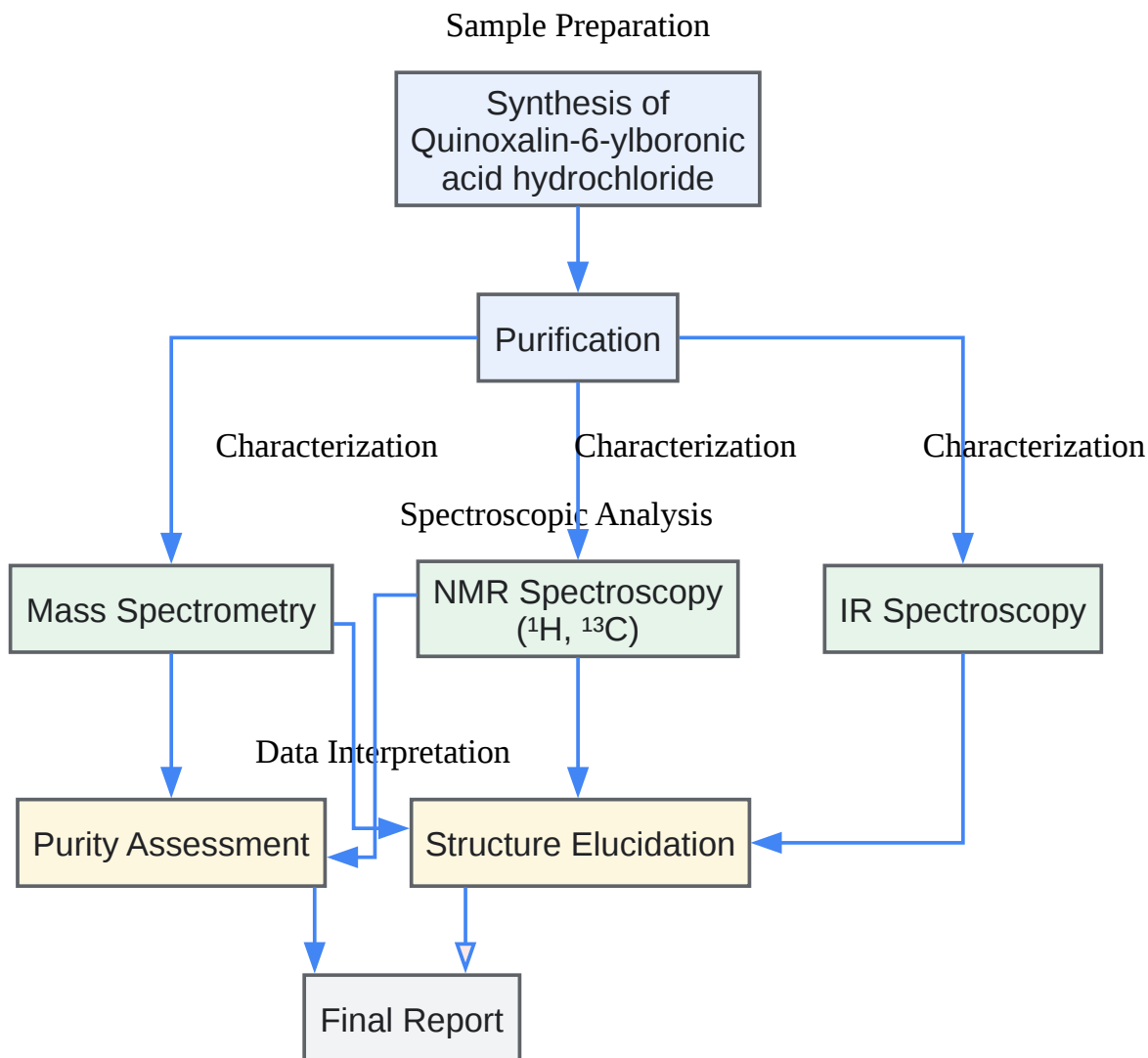
- A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically used to observe the protonated molecule $[M+H]^+$.
- Mass Range: A range that includes the expected molecular weight (e.g., m/z 50-500).
- Capillary Voltage: Typically 3-5 kV.
- Nebulizer Gas: Nitrogen.
- Drying Gas Temperature: Adjusted to ensure efficient desolvation.

Experimental Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of **Quinoxalin-6-ylboronic acid hydrochloride** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

This technical guide serves as a foundational resource for professionals working with **Quinoxalin-6-ylboronic acid hydrochloride**. The provided experimental protocols and data presentation framework are intended to facilitate accurate and reproducible spectroscopic analysis, ultimately supporting the advancement of research and development in related fields.

- To cite this document: BenchChem. [Spectroscopic Profile of Quinoxalin-6-ylboronic acid hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b592076#spectroscopic-data-of-quinoxalin-6-ylboronic-acid-hydrochloride-nmr-ir-ms>]

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